molecular formula C9H8N2S2 B12656358 6-methyl-1H-quinazoline-2,4-dithione CAS No. 14727-25-4

6-methyl-1H-quinazoline-2,4-dithione

Cat. No.: B12656358
CAS No.: 14727-25-4
M. Wt: 208.3 g/mol
InChI Key: IZECDIYLLINNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-1H-quinazoline-2,4-dithione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-quinazoline-2,4-dithione typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good yield. Another approach involves the use of triethylamine and DMF as solvents, with the reaction being completed at room temperature within four hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety and efficiency.

Mechanism of Action

The mechanism of action of 6-methyl-1H-quinazoline-2,4-dithione involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making the compound an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyl-1H-quinazoline-2,4-dithione include:

Uniqueness

This compound is unique due to its specific methyl substitution at the 6-position, which can influence its pharmacological properties and reactivity compared to other quinazoline derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

14727-25-4

Molecular Formula

C9H8N2S2

Molecular Weight

208.3 g/mol

IUPAC Name

6-methyl-1H-quinazoline-2,4-dithione

InChI

InChI=1S/C9H8N2S2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)

InChI Key

IZECDIYLLINNAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.